1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as JNJ-39393406, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn leads to an increase in the activity of neurotransmitters such as dopamine and acetylcholine. This increased activity is thought to be responsible for the positive effects of this compound on cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its positive effects on cognitive function and memory, this compound has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation. This compound has also been shown to have an effect on the regulation of body weight, making it a potential candidate for the development of drugs to treat obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is its high selectivity for PDE10A, which reduces the risk of off-target effects. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Future Directions
There are a number of future directions for research on 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one. One area of research is in the development of drugs to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is in the development of drugs to treat obesity. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, as well as its potential for use in other areas of medicine.
Synthesis Methods
The synthesis of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves a multi-step process starting with the reaction of 3-bromo-2-methylpyridine with piperidine-1-carboxylic acid. The resulting intermediate is then reacted with 3-hydroxypyridazine to form the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have a positive effect on cognitive function and memory in animal models, making it a potential candidate for the development of drugs to treat these diseases.
properties
IUPAC Name |
1-methyl-3-(3-pyridazin-3-yloxypiperidine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-19-9-4-6-13(15(19)21)16(22)20-10-3-5-12(11-20)23-14-7-2-8-17-18-14/h2,4,6-9,12H,3,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUWXXUCBPOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.